1-Bromo-3-(butane-1-sulfinyl)benzene

Regiochemistry Physicochemical properties Chromatography

1-Bromo-3-(butane-1-sulfinyl)benzene (CAS 1215077-69-2) is a meta-substituted aryl sulfoxide building block with the molecular formula C10H13BrOS and a molecular weight of 261.18 g·mol⁻¹. The compound features an aryl bromide handle at the 3-position and a butane-1-sulfinyl group, which introduces a chiral sulfur center and a polar sulfoxide moiety.

Molecular Formula C10H13BrOS
Molecular Weight 261.18 g/mol
CAS No. 1215077-69-2
Cat. No. B059529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(butane-1-sulfinyl)benzene
CAS1215077-69-2
Molecular FormulaC10H13BrOS
Molecular Weight261.18 g/mol
Structural Identifiers
SMILESCCCCS(=O)C1=CC(=CC=C1)Br
InChIInChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
InChIKeySCAHJFSTKOMTSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(butane-1-sulfinyl)benzene (CAS 1215077-69-2): A Meta-Substituted Aryl Sulfoxide Building Block for Cross-Coupling and Heterocycle Synthesis


1-Bromo-3-(butane-1-sulfinyl)benzene (CAS 1215077-69-2) is a meta-substituted aryl sulfoxide building block with the molecular formula C10H13BrOS and a molecular weight of 261.18 g·mol⁻¹ . The compound features an aryl bromide handle at the 3-position and a butane-1-sulfinyl group, which introduces a chiral sulfur center and a polar sulfoxide moiety. Commercially available from multiple global vendors at standard purities of 95% to 98% , it is classified as a building block for organic synthesis and is reported to serve as a precursor for 1,2,4-triazole and sulfonyl chloride derivatives . Its combination of a bromo substituent for palladium-catalyzed cross-coupling and a sulfinyl group that can act as a chiral auxiliary or be further oxidized to the sulfone distinguishes it from simpler aryl halide building blocks.

Why 1-Bromo-3-(butane-1-sulfinyl)benzene Cannot Be Replaced by Para-Isomers, Methyl-Sulfinyl Analogs, or Sulfone Derivatives Without Altering Reactivity Profiles


In-class substitution is not straightforward because the meta-substitution pattern, the oxidation state of sulfur, and the alkyl chain length on the sulfinyl group each independently govern steric demand, electronic properties, and downstream reactivity. The para-isomer (CAS 1865653-34-4) presents the sulfinyl group at the 4-position, altering the electronic communication between the bromo leaving group and the sulfinyl substituent . The methyl-sulfinyl analog (CAS 29959-92-0) possesses a substantially lower molecular weight (219.10 vs. 261.18 g·mol⁻¹) and fewer rotatable bonds, affecting its lipophilicity and solubility profile . The corresponding sulfone (CAS 1215077-78-3) lacks the chiral sulfinyl center and has a higher molecular weight (277.18 g·mol⁻¹) with different hydrogen-bond acceptor properties . These differences mean that synthetic protocols optimized for one member of this series cannot be assumed to produce comparable yields, selectivities, or product purities when another analog is substituted.

1-Bromo-3-(butane-1-sulfinyl)benzene: Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta- vs. Para-Substitution: Regiochemistry Dictates Boiling Point and Predicted Physicochemical Behavior

The target meta-isomer has a predicted boiling point of 365.9 ± 25.0 °C, whereas the para-isomer (1-bromo-4-(butane-1-sulfinyl)benzene, CAS 1865653-34-4) has a predicted boiling point of 354.9 ± 25.0 °C . This 11 °C difference reflects altered intermolecular interactions arising from the different substitution pattern, which can affect retention times in gas chromatography and distillation-based purification protocols. The para-isomer also has a predicted density of 1.45 ± 0.1 g·cm⁻³ ; density data for the meta-isomer are not available from the same source, but the predicted boiling point divergence is sufficient to indicate that the two isomers are not interchangeable in purification workflows.

Regiochemistry Physicochemical properties Chromatography

Sulfoxide vs. Sulfone Oxidation State: Molecular Weight and Hydrogen-Bond Acceptor Capacity Dictate Downstream Reactivity

The target sulfoxide (C10H13BrOS) has a molecular weight of 261.18 g·mol⁻¹ and a topological polar surface area (TPSA) of 36.28 Ų, with one hydrogen-bond acceptor . The corresponding sulfone, 1-bromo-3-(butane-1-sulfonyl)benzene (CAS 1215077-78-3, C10H13BrO₂S), has a molecular weight of 277.18 g·mol⁻¹ and two S=O bonds, providing two hydrogen-bond acceptor sites . The sulfoxide also contains a chiral sulfur center (undefined stereocenter count = 1), whereas the sulfone is achiral at sulfur . These differences directly impact solubility parameters, chromatographic behavior, and the potential for asymmetric induction in diastereoselective transformations.

Oxidation state Sulfoxide Sulfone Molecular properties

Alkyl Chain Length: Butyl-Sulfinyl vs. Methyl-Sulfinyl Differentiation in Lipophilicity and Rotatable Bond Count

The target compound features a butyl chain on the sulfinyl group (4 rotatable bonds; XLogP3 = 2.92; Consensus Log Po/w = 3.19) . The methyl-sulfinyl analog (1-bromo-3-methylsulfinylbenzene, CAS 29959-92-0) carries only a methyl group, resulting in a single rotatable bond and a lower LogP of 3.05 . The additional three methylene units in the butyl chain confer greater lipophilicity, which can enhance membrane permeability in biological assays or alter phase-transfer behavior in biphasic reactions. The higher rotatable bond count also affects conformational entropy and may influence binding to biological targets.

Lipophilicity LogP Drug-likeness Medicinal chemistry

Commercial Purity Tier: 98% vs. 95% Grade Specifications for Reproducible Synthesis

Multiple vendors supply this compound at a standard purity of 95% (e.g., AKSci Z8347, minimum 95%) , while others offer a higher-grade 98% specification with batch-specific QC data including NMR, HPLC, or GC (e.g., Bidepharm BD325166, purity 98%) . The 98% purity grade provides a 3-percentage-point reduction in unspecified impurities relative to the baseline 95% grade. For palladium-catalyzed cross-coupling reactions, where impurities can poison catalysts or generate side products, this purity difference can translate into measurably higher yields and simpler purification.

Purity Quality control Reproducibility Procurement

Sulfinyl Substituent Effect in Suzuki-Miyaura Cross-Coupling: Class-Level Inference from α-Bromo Sulfoxide Systems

DFT computational studies on α-bromo sulfoxide systems have demonstrated that the sulfinyl substituent exerts an energy-lowering and stereodirecting effect in the Suzuki-Miyaura cross-coupling catalytic cycle through attractive interactions between the sulfinyl oxygen and the palladium center [1]. Although these studies were performed on α-bromo sulfoxides rather than the aryl bromide class to which the target compound belongs, the fundamental electronic effect of the sulfinyl group as a directing/stabilizing moiety for palladium intermediates is a class-level property. This suggests that the sulfinyl group in 1-bromo-3-(butane-1-sulfinyl)benzene may exert a similar influence on oxidative addition or transmetalation steps compared to sulfone or sulfide analogs where this interaction is absent or altered. No direct experimental kinetic comparison between the target compound and its sulfone or sulfide analogs in Suzuki coupling has been identified in the open literature.

Suzuki-Miyaura coupling Sulfoxide directing effect DFT calculations Reaction mechanism

Optimal Scientific and Industrial Use Cases for 1-Bromo-3-(butane-1-sulfinyl)benzene


Scaffold for Regioselective 1,2,4-Triazole and Sulfonyl Chloride Library Synthesis

The compound is reported to serve as a precursor for the preparation of 1,2,4-triazole and sulfonyl chloride derivatives . The combination of the aryl bromide for diversification and the butyl-sulfinyl group for subsequent oxidation or substitution provides a versatile entry point for parallel library synthesis. The meta-substitution pattern ensures that the steric and electronic effects of the sulfinyl group are positioned to influence reactivity at the bromide site without the direct conjugation present in the para-isomer.

Asymmetric Synthesis Using the Chiral Sulfoxide Auxiliary

The undefined stereocenter at the sulfinyl sulfur (count = 1) makes this compound a candidate for use as a chiral auxiliary or chiral ligand precursor. When procured in enantiopure form or resolved, the chiral sulfoxide can transfer stereochemical information in diastereoselective transformations such as the Suzuki-Miyaura coupling, where DFT studies on related α-bromo sulfoxide systems indicate significant stereodirecting capability [1].

Palladium-Catalyzed Cross-Coupling with Aryl Boronic Acids

The aryl bromide handle enables participation in Suzuki-Miyaura, Heck, and other palladium-catalyzed cross-coupling reactions. Selecting the 98% purity grade (rather than 95%) is recommended when using low catalyst loadings, as the reduced impurity profile minimizes catalyst poisoning and maximizes coupling yields. The sulfinyl group may additionally exert a directing effect on palladium intermediates, as inferred from computational studies on α-bromo sulfoxide systems [1].

Controlled Oxidation to the Corresponding Sulfone for Structure-Activity Relationship (SAR) Studies

The sulfoxide can be oxidized to 1-bromo-3-(butane-1-sulfonyl)benzene (CAS 1215077-78-3) . This allows researchers to compare the biological or materials properties of matched sulfoxide/sulfone pairs originating from a single precursor. The molecular weight increase of 16.00 g·mol⁻¹ upon oxidation, along with the increased H-bond acceptor count and loss of chirality, provides a clean structural perturbation for SAR exploration.

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